molecular formula C14H11ClN2 B13088155 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile

Cat. No.: B13088155
M. Wt: 242.70 g/mol
InChI Key: VBMUPVWQJDJINA-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a pyridine ring substituted with a chloro group, a methyl group, and a p-tolyl group, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile include:

  • 2-Chloro-4-methyl-6-(P-methoxyphenyl)nicotinonitrile
  • 2-Chloro-4-methyl-6-(P-fluorophenyl)nicotinonitrile
  • 2-Chloro-4-methyl-6-(P-chlorophenyl)nicotinonitrile

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may impart unique properties that make it suitable for specific applications.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-chloro-4-methyl-6-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H11ClN2/c1-9-3-5-11(6-4-9)13-7-10(2)12(8-16)14(15)17-13/h3-7H,1-2H3

InChI Key

VBMUPVWQJDJINA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C)C#N)Cl

Origin of Product

United States

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